4-(4-chloro-2-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide
Overview
Description
4-(4-chloro-2-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro-substituted phenyl ring, a methoxymethyl group, and a thiadiazole moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl ring and subsequent functionalization. One common synthetic route includes:
Preparation of 4-chloro-2-methylphenol: : This can be achieved through the chlorination of 2-methylphenol.
Esterification: : The phenol is then esterified with butanoic acid to form 4-(4-chloro-2-methylphenoxy)butanoic acid.
Amidation: : The ester is converted to the corresponding amide using ammonia or an amine derivative.
Thiadiazole Formation: : The thiadiazole ring is introduced through a cyclization reaction involving hydrazine and carbon disulfide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups.
Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are typically employed.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural features make it a candidate for developing new drugs and therapeutic agents.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its ability to interact with biological targets can be harnessed to create new treatments for various diseases.
Industry
In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique properties make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The chloro-substituted phenyl ring and the thiadiazole moiety are likely to play key roles in binding to receptors or enzymes, leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-chloro-2-methylphenoxy)butanoic acid: : This compound is structurally similar but lacks the thiadiazole moiety.
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide: : This compound lacks the chloro-substituted phenyl ring.
Uniqueness
The uniqueness of 4-(4-chloro-2-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide lies in its combination of the chloro-substituted phenyl ring and the thiadiazole moiety, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S/c1-10-8-11(16)5-6-12(10)22-7-3-4-13(20)17-15-19-18-14(23-15)9-21-2/h5-6,8H,3-4,7,9H2,1-2H3,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCQUIZUMBPFGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NN=C(S2)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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